(2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride
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Overview
Description
(2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride is a chiral amino alcohol compound with a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-amino-4-hydroxybutanoic acid.
Methanesulfonylation: The hydroxyl group of the precursor is converted to a methanesulfonyl group using methanesulfonyl chloride in the presence of a base like triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products Formed
Oxidation: Oximes, nitro compounds.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by amino acids in enzyme active sites. This interaction can lead to the inhibition or activation of the enzyme, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-4-hydroxybutanoic acid
- (2R)-2-amino-4-methylsulfinylbutan-1-ol
- (2R)-2-amino-4-methylsulfonylbutanoic acid
Uniqueness
(2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct reactivity and interaction profiles. This combination allows for versatile applications in various fields, distinguishing it from similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C5H14ClNO3S |
---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
(2R)-2-amino-4-methylsulfonylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-10(8,9)3-2-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
GZUBNYHCVGSPSV-NUBCRITNSA-N |
Isomeric SMILES |
CS(=O)(=O)CC[C@H](CO)N.Cl |
Canonical SMILES |
CS(=O)(=O)CCC(CO)N.Cl |
Origin of Product |
United States |
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